sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate
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Overview
Description
Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a pyrrole ring and phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate typically involves multiple steps. One common method includes the condensation of 3,4-diphenylpyrrole with phenoxyacetic acid under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxyacetate moiety but lacks the pyrrole ring.
Diphenylpyrrole: Contains the pyrrole ring but does not have the phenoxyacetate group.
Benzimidazole derivatives: Similar in structure and biological activity but differ in the core heterocyclic ring.
Uniqueness
Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate is unique due to its combination of the pyrrole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4.Na/c27-22(28)16-30-20-13-7-8-17(14-20)15-21-23(18-9-3-1-4-10-18)24(25(29)26-21)19-11-5-2-6-12-19;/h1-15H,16H2,(H,26,29)(H,27,28);/q;+1/p-1/b21-15-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPFXYQTHXQHS-XGRJIHFXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=CC3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=C(C(=O)N/C2=C\C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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